molecular formula C15H10O3 B12570355 9-Methoxyanthracene-1,10-dione CAS No. 167779-28-4

9-Methoxyanthracene-1,10-dione

Cat. No.: B12570355
CAS No.: 167779-28-4
M. Wt: 238.24 g/mol
InChI Key: VPDWXXBHIRPQNY-UHFFFAOYSA-N
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Description

9-Methoxyanthracene-1,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, specifically, is characterized by the presence of a methoxy group at the 9th position and two ketone groups at the 1st and 10th positions on the anthracene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxyanthracene-1,10-dione typically involves the methoxylation of anthraquinone derivatives. One common method includes the reaction of anthraquinone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process introduces the methoxy group at the desired position.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

9-Methoxyanthracene-1,10-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9-Methoxyanthracene-1,10-dione in biological systems often involves the generation of reactive oxygen species (ROS) upon metabolic activation. These ROS can induce oxidative stress in cells, leading to apoptosis or cell death. The compound may also interact with specific enzymes or receptors, disrupting cellular functions and signaling pathways.

Comparison with Similar Compounds

  • 1-Methoxyanthracene-9,10-dione
  • 2-Methoxyanthracene-9,10-dione
  • 3-Methoxyanthracene-9,10-dione

Comparison: While all these compounds share the anthraquinone core structure, the position of the methoxy group significantly influences their chemical reactivity and biological activity. 9-Methoxyanthracene-1,10-dione is unique due to its specific substitution pattern, which can affect its interaction with biological targets and its overall stability.

Properties

CAS No.

167779-28-4

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

9-methoxyanthracene-1,10-dione

InChI

InChI=1S/C15H10O3/c1-18-15-10-6-3-2-5-9(10)14(17)11-7-4-8-12(16)13(11)15/h2-8H,1H3

InChI Key

VPDWXXBHIRPQNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)C=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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